molecular formula C12H15NO3S B1460847 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid CAS No. 1030422-31-1

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid

Cat. No.: B1460847
CAS No.: 1030422-31-1
M. Wt: 253.32 g/mol
InChI Key: GQSFSSZQPMWRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid ( 1030422-31-1) is a synthetic organic compound featuring a piperidine core substituted with a thiophene-2-carbonyl group and an acetic acid side chain. Its molecular formula is C 12 H 15 NO 3 S, and it has a molecular weight of 253.32 g/mol . The compound is characterized by its high structural versatility, serving as a valuable chemical building block in pharmaceutical research and organic synthesis. The presence of both the carboxylic acid and the amide functional groups makes it a suitable intermediate for further derivatization, such as in the formation of amide or ester linkages to create more complex molecular structures for drug discovery programs . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this product with the knowledge that it is handled according to high-quality standards. For detailed handling, storage, and safety information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(15)8-9-3-5-13(6-4-9)12(16)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSFSSZQPMWRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to exhibit interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially influencing signaling pathways. These interactions suggest that 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid may modulate oxidative stress and neurotransmitter signaling, contributing to its biochemical activity.

Molecular Mechanism

The molecular mechanism of action of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid involves several key interactions at the molecular level. The thiophene ring can bind to active sites of enzymes, inhibiting or activating their activity. For example, the compound may inhibit the activity of enzymes involved in oxidative stress, reducing the production of reactive oxygen species. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.

Biological Activity

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid typically involves the reaction of thiophene derivatives with piperidine and subsequent acetic acid derivatization. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis which enhances reaction efficiency and reduces byproducts .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-based compounds. For instance, compounds similar to 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid have shown promising cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as low as 0.5 µM when combined with sorafenib, a standard treatment for liver cancer .

Table 1: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Combination Treatment
4bHepG20.5Sorafenib
4aMCF-73.9Sorafenib
14aHepG26.0None
14bMCF-74.0None

Antimicrobial Activity

Antimicrobial evaluations have also been conducted on thiophene derivatives. The minimum inhibitory concentration (MIC) values for various compounds were assessed against pathogens like Staphylococcus aureus and Escherichia coli. Notably, derivatives exhibited MIC values ranging from 0.22 to 0.25 µg/mL, indicating strong antibacterial properties .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundPathogenMIC (µg/mL)
7bStaphylococcus aureus0.22
4aE. coli0.25

The biological activity of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid may be attributed to its ability to interfere with cellular processes in cancer and microbial cells. In cancer cells, it is suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators . In microbial cells, it may disrupt cell wall synthesis or inhibit metabolic pathways critical for survival.

Case Studies

  • Cytotoxicity in HepG2 Cells : A study demonstrated that pre-treatment with compound 4b significantly sensitized HepG2 cells to sorafenib, leading to a marked decrease in cell viability compared to controls .
  • Antimicrobial Efficacy : Another investigation revealed that compound 7b not only inhibited bacterial growth but also reduced biofilm formation in Staphylococcus epidermidis, suggesting a dual mechanism that could be exploited for therapeutic purposes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Substituents at the Piperidine 1-Position
Compound Name Substituent at Piperidine 1-Position Key Properties/Applications Reference
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid Thiophene-2-carbonyl Aromatic π-π interactions, moderate lipophilicity
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) 4-Acetylphenyl Electron-withdrawing acetyl group; used in sEH inhibition studies
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 4-Cyanophenyl High polarity; enhances binding to polar enzyme pockets
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid tert-Butoxycarbonyl (BOC) Increased lipophilicity; protects amine during synthesis
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 4-Chlorophenoxyacetyl Chlorine atom enhances steric bulk and halogen bonding
Key Observations
  • Electronic Effects: The thiophene-2-carbonyl group provides a conjugated, electron-rich system, distinct from the electron-withdrawing acetyl (9a) or cyano (9b) groups in analogs. This may enhance binding to enzymes requiring aromatic stacking (e.g., sEH) .
  • Lipophilicity : The BOC-protected analog (logP ~3.9) is more lipophilic than the thiophene derivative (predicted logP ~2.5), affecting membrane permeability and metabolic stability .
  • Synthetic Flexibility : Thiophene-2-carbonyl chloride can be coupled to piperidine intermediates under mild conditions (DMSO, 100°C), similar to methods for 9a–9d .
sEH Inhibition
  • 9a–9d Derivatives: Exhibit IC50 values in the nanomolar range (e.g., 9b: IC50 = 12 nM) against sEH, attributed to aryl group interactions with the enzyme’s catalytic pocket .
Antimicrobial Activity
  • Thiophene derivatives (e.g., in ) demonstrate activity against bacterial pathogens, whereas 9a–9d focus on anti-inflammatory targets. The acetic acid moiety may enhance solubility for broad-spectrum applications .

Physicochemical Properties

Property 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic Acid 2-(1-BOC-piperidin-4-yl)acetic Acid 9b
Molecular Weight ~293 g/mol 243.31 g/mol 272.3 g/mol
Predicted pKa (COOH) ~4.6 4.66 4.5
LogP (Octanol/Water) ~2.5 3.9 1.8
Solubility (Water) Moderate Low High

Preparation Methods

Synthetic Routes and Preparation Methods

General Strategy

The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid generally involves:

  • Preparation of the piperidine intermediate with appropriate substitution at the nitrogen.
  • Introduction of the thiophene-2-carbonyl moiety via acylation or coupling.
  • Installation or preservation of the acetic acid group at the 4-position of the piperidine ring.
  • Purification and isolation of the final product, often involving salt formation or solvate preparation.

Detailed Synthetic Procedure

Preparation of Piperidine Intermediate

The piperidine core is typically synthesized or obtained as a protected amine derivative. For example, saturated N-Boc-piperidines can be prepared by catalytic hydrogenation of tetrahydropyridine derivatives obtained through Negishi or Suzuki cross-coupling of vinyl triflate precursors with heteroaryl groups like thiophene (Scheme 1 in).

Deprotection of the Boc group using hydrogen chloride in dioxane yields the amine hydrochloride salt, which is a key intermediate for further acylation or coupling reactions.

Coupling with Thiophene-2-carbonyl Moiety

The thiophene-2-carbonyl group is introduced by coupling the free amine of the piperidine intermediate with thiophene-2-carboxylic acid derivatives. This is commonly achieved using carbodiimide coupling agents such as 3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC- HCl) with catalytic additives like N-hydroxybenzotriazole (HOBt) or HBTU in organic solvents such as acetonitrile or dichloromethane.

The coupling reaction forms the amide bond between the piperidine nitrogen and the thiophene-2-carbonyl group, yielding the protected amide intermediate.

Introduction or Preservation of the Acetic Acid Side Chain

The acetic acid group at the 4-position of the piperidine ring can be introduced via substitution reactions or maintained if present in the starting material. For example, 2-(piperidin-4-yl)acetic acid hydrochloride is a commercially available intermediate that can be used as a starting point.

Protection of the amine group during acylation may involve benzyl chloroformate (Cbz-Cl) to form carbamate-protected intermediates, which can be later deprotected under acidic conditions.

Purification and Salt Formation

After the coupling and deprotection steps, the compound is purified by extraction and drying over agents like magnesium sulfate, followed by evaporation under reduced pressure.

Pharmaceutically acceptable salts can be prepared by reacting the free acid form of the compound with stoichiometric amounts of bases such as sodium hydroxide, calcium hydroxide, or potassium hydroxide, either in aqueous or organic solvents. Solvates and hydrates may also be formed to improve stability or solubility.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Protection of 2-(piperidin-4-yl)acetic acid hydrochloride with Cbz-Cl 1 M NaOH aqueous solution, ice bath, 16 h stirring at 20°C 95 High yield, colorless solid obtained after extraction and drying
Coupling of piperidine amine with thiophene-2-carboxylic acid derivative EDC- HCl, HOBt, acetonitrile, room temperature Not specified Efficient amide bond formation step
Deprotection of Boc group 4 M HCl in dioxane or aqueous methanol Quantitative Yields free amine hydrochloride salt for subsequent coupling
Formation of pharmaceutically acceptable salts Reaction with NaOH, Ca(OH)2, or KOH in water or organic solvent Quantitative Salt formation improves compound properties

Research Findings and Analysis

  • The synthetic routes involving Suzuki or Negishi cross-coupling to introduce heteroaryl groups such as thiophene onto piperidine intermediates are well-established and yield pure intermediates suitable for further functionalization.
  • Carbodiimide-mediated coupling reactions provide efficient and selective formation of the amide bond between the piperidine nitrogen and thiophene-2-carbonyl moiety.
  • Protection and deprotection strategies, such as the use of Boc and Cbz groups, are critical for controlling reactivity and achieving high yields.
  • Preparation of pharmaceutically acceptable salts and solvates enhances the stability and bioavailability of the compound, which is important for potential pharmaceutical applications.
  • Reported yields for key steps, such as protection with benzyl chloroformate, can be as high as 95%, demonstrating the efficiency of these methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid

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